molecular formula C15H11ClN2OS B2408706 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 35976-97-7

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2408706
CAS RN: 35976-97-7
M. Wt: 302.78
InChI Key: GBXMOWRVBZXONA-UHFFFAOYSA-N
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Description

The compound “3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a quinazolinone core, with a thioxo group at the 2-position and a 3-chlorobenzyl group at the 3-position .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thioxo group could potentially increase its reactivity .

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives have been studied for their potential in medical applications, particularly in anticonvulsant and antimicrobial activities. A study demonstrated that certain derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, some derivatives displayed potent anticonvulsant activity, indicating potential use in treating seizures (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. These include methods for creating a variety of derivatives and analyzing their structures using techniques like FTIR, NMR, and mass spectroscopy. Such research aids in understanding the molecular structures and potential applications of these compounds (Saeed, Mahmood, & Flörke, 2014).

Convenient Synthesis Methods

Developing convenient and efficient methods for synthesizing these compounds is another area of research. One study presented a simple one-pot reaction method, highlighting the ease of synthesizing diverse 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (Tiwari, Singh, Hussain, Mishra, & Singh, 2008).

Crystal Structure and DFT Study

The crystal structure and density functional theory (DFT) studies of these compounds provide insights into their molecular and electronic structures. These studies are crucial for understanding the chemical and physical properties of these compounds, which can inform their potential applications in various fields (Deng et al., 2021).

Corrosion Inhibition

One interesting application is in the field of materials science, where quinazolinone compounds, including derivatives of 3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, have been investigated as corrosion inhibitors for metals. These studies are significant in industrial contexts where corrosion prevention is crucial (Hashim et al., 2012).

Future Directions

The study of quinazolinones is an active area of research due to their diverse biological activities. Future research could explore the synthesis and biological activity of various quinazolinone derivatives, including "3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" .

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8H,9H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXMOWRVBZXONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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